2-(4-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
Description
Historical Development of Benzothiazole-Based Pharmacophores
The benzothiazole nucleus first emerged in medicinal chemistry following its synthesis by August Wilhelm von Hofmann in 1887 via the condensation of 2-aminothiophenol with carboxylic acids. Early 20th-century studies revealed its antimicrobial properties, but transformative advances occurred in the 1990s with the discovery of 2-arylbenzothiazoles as potent antitumor agents. For instance, Caputo et al. demonstrated that urea-functionalized benzothiazoles exhibited nanomolar GI~50~ values across 60 human cancer cell lines, establishing the scaffold’s versatility. The introduction of acetamide side chains, as seen in derivatives like 29 and 30 (IC~50~ = 1.2–48 nM against SKRB-3 and HepG2 cells), marked a paradigm shift by enabling hydrogen bonding with biological targets such as kinase domains and DNA topoisomerases.
Significance of 2-(4-Chlorophenoxy)-N-(6-Methoxy-1,3-Benzothiazol-2-yl)Acetamide in Current Research
This compound exemplifies strategic functionalization to optimize binding affinity and selectivity. The 6-methoxy group on the benzothiazole ring enhances electron density, improving interactions with hydrophobic enzyme pockets, as observed in analogous derivatives like 41 and 42 (IC~50~ = 1.1–8.8 µM). Simultaneously, the 4-chlorophenoxy moiety introduces steric bulk and halogen bonding capabilities, mirroring the success of chlorophenyl-containing analogs such as 45 , which showed 64% inhibition of MCF-7 and HepG2 proliferation. Computational studies using 3D-QSAR models further validate that such substitutions stabilize ligand-receptor complexes by occupying specific hydrophobic regions and forming π-π interactions with aromatic amino acid residues.
Structural Analysis and Pharmacophore Mapping
The compound’s structure decomposes into three pharmacophoric regions (Figure 1):
- Benzothiazole Core : Serves as a planar aromatic system for DNA intercalation or enzyme active-site binding, as demonstrated by pyridine- and piperidine-fused derivatives.
- 6-Methoxy Substituent : Enhances solubility and directs electrophilic substitution patterns, akin to the methoxy groups in 41 that improved cytotoxicity 10-fold over unsubstituted analogs.
- 4-Chlorophenoxy-Acetamide Side Chain : Provides conformational flexibility and halogen-mediated interactions, similar to the chloromethyl group in 42 , which increased hGSTP1-1 inhibition by 40%.
Pharmacophore models derived from benzothiazole kinase inhibitors identify four critical features:
- A hydrogen bond acceptor (acetamide carbonyl).
- A hydrogen bond donor (amide NH).
- An aromatic ring (benzothiazole).
- A hydrophobic site (4-chlorophenoxy group). These elements align with the compound’s predicted binding mode in kinase inhibition assays, where the chlorophenoxy group occupies a hydrophobic cleft near the ATP-binding site, while the acetamide linker forms hydrogen bonds with catalytic lysine residues.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c1-21-12-6-7-13-14(8-12)23-16(18-13)19-15(20)9-22-11-4-2-10(17)3-5-11/h2-8H,9H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINRGQPDORNHNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20974315 | |
| Record name | 2-(4-Chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20974315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5879-50-5 | |
| Record name | 2-(4-Chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20974315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(4-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-(4-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide can be represented as follows:
Structural Features
- Chlorophenoxy Group : Contributes to the compound's lipophilicity and potential interaction with biological membranes.
- Benzothiazole Moiety : Known for its diverse biological activities, this core structure is crucial for the compound's pharmacological effects.
- Acetamide Functionality : Enhances the compound's solubility and may influence its binding affinity to biological targets.
Anticancer Properties
Research indicates that 2-(4-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study found that this compound effectively suppressed the growth of breast cancer cells by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through a caspase-dependent pathway .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro assays revealed that it possesses inhibitory effects against both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with DNA replication processes .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, 2-(4-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide has been investigated for its anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), suggesting potential therapeutic applications in treating inflammatory diseases .
Study on Osteoclastogenesis
A notable study investigated the impact of a related compound on osteoclastogenesis. The results indicated that similar benzothiazole derivatives could inhibit the formation of osteoclasts by blocking RANKL-mediated signaling pathways. While this specific study did not focus directly on 2-(4-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, it highlights the potential mechanisms through which benzothiazole derivatives may exert their effects on bone metabolism .
Synthesis Methods
The synthesis of 2-(4-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide typically involves several key steps:
- Formation of Benzothiazole Core : This is achieved through cyclization reactions involving 2-aminothiophenol.
- Introduction of Chlorophenoxy Group : The chlorophenoxy moiety is introduced via nucleophilic substitution reactions.
- Acetamide Formation : The final step involves coupling reactions to form the acetamide linkage.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with a benzothiazole moiety exhibit significant antimicrobial properties. For instance, 2-(4-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide has been evaluated for its efficacy against various bacterial strains. A study demonstrated that derivatives of benzothiazole possess potent antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
Anticancer Properties
The compound's structural similarity to known anticancer agents suggests potential in cancer therapy. Studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells. For example, certain derivatives have been linked to the inhibition of tumor growth in animal models, highlighting their potential as anticancer drugs .
Neuroprotective Effects
Benzothiazole derivatives are also recognized for their neuroprotective effects. Research indicates that they can mitigate neuronal damage and improve cognitive functions in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in treating conditions such as Alzheimer's disease .
Herbicidal Activity
The herbicidal properties of 2-(4-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide have been explored in agricultural research. Its efficacy against specific weed species positions it as a promising candidate for developing new herbicides. Studies have shown that the compound can inhibit germination and growth in target weeds while being less harmful to crops .
Polymer Chemistry
In material science, the compound has been investigated for its potential use in synthesizing new polymers with enhanced properties. The incorporation of benzothiazole units into polymer backbones can improve thermal stability and mechanical strength. This application is particularly relevant in developing materials for electronics and coatings .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Ring
Compound BTC-j (N-(6-Methoxy-1,3-Benzothiazol-2-yl)-2-(Pyridine-3-ylamino)Acetamide)
- Structure: Shares the 6-methoxybenzothiazole core but replaces the 4-chlorophenoxy group with a pyridin-3-ylamino moiety.
- Activity : Exhibits broad-spectrum antimicrobial activity, with MIC values of 3.125 µg/mL against E. coli and 12.5 µg/mL against S. aureus .
- Key Difference: The pyridine amino group enhances hydrogen-bonding interactions with bacterial DNA gyrase, a target absent in the 4-chlorophenoxy derivative .
N-(6-Ethoxy-1,3-Benzothiazol-2-yl)-2-(4-Chlorophenyl)Acetamide (Patent EP3348550A1)
- Structure : Ethoxy substituent at the 6-position instead of methoxy.
N-(4-Chloro-1,3-Benzothiazol-2-yl)-2-(3-Methylphenyl)Acetamide Monohydrate
Variations in the Acetamide Side Chain
2-(4-Chlorophenoxy)-N-[4-(6-Methyl-1,3-Benzothiazol-2-yl)Phenyl]Acetamide
- Structure : Benzothiazole substituted with a methyl group at the 6-position and linked to a phenyl ring.
- Activity : The methyl group may enhance hydrophobic interactions with bacterial membranes, though specific MIC data are unavailable .
Compound 7i (N-Cyclopentaquinolin-9-yl-2-[(6-Nitro-1,3-Benzothiazol-2-yl)Amino]Acetamide)
- Structure: Nitro group at the 6-position of benzothiazole and a cyclopentaquinoline moiety.
- Activity: Designed for Alzheimer’s treatment, targeting cholinesterase inhibition, unlike the antimicrobial focus of the 4-chlorophenoxy derivative .
Mechanistic Insights and Structure-Activity Relationships (SAR)
- Methoxy vs. Nitro Groups : Methoxy substituents (electron-donating) may enhance solubility and DNA gyrase binding, while nitro groups (electron-withdrawing) favor interactions with enzymes like cholinesterase .
- Chlorophenoxy vs. Pyridine Amino: The 4-chlorophenoxy group’s lipophilicity may improve membrane penetration, whereas the pyridine amino group facilitates hydrogen bonding with bacterial targets .
- Crystallographic Data : Dihedral angles and hydrogen-bonding patterns (e.g., in ) highlight the role of molecular geometry in bioactivity and stability.
Q & A
Q. What are the key steps in synthesizing 2-(4-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the benzothiazole core. For example, coupling 6-methoxy-1,3-benzothiazol-2-amine with 4-chlorophenoxyacetyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Optimization includes:
- Temperature control : Maintain 0–5°C during exothermic steps to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Catalysts : Copper(I) catalysts may accelerate heterocycle formation .
Post-synthesis purification via column chromatography or recrystallization improves yield (>75% reported in analogous syntheses) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the benzothiazole and acetamide moieties. For example, the methoxy group () resonates at ~3.8 ppm in H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H] at m/z 403.0512 for CHClNOS).
- X-ray Crystallography : Resolves stereoelectronic effects, such as torsion angles between the chlorophenoxy and benzothiazole groups, which influence bioactivity .
Advanced Research Questions
Q. How do substituents like the chloro and methoxy groups influence the compound’s bioactivity and binding interactions?
- Methodological Answer :
- Chlorophenoxy Group : Enhances lipophilicity (logP ~3.2), improving membrane permeability. The chlorine atom’s electronegativity stabilizes π-π stacking with aromatic residues in enzyme active sites (e.g., kinase targets) .
- Methoxy Group : The 6-methoxy on benzothiazole modulates electron density, affecting hydrogen bonding with catalytic residues (e.g., in COX-2 inhibition assays). Comparative SAR studies show replacing methoxy with hydroxyl reduces activity by 60% due to altered solvation .
- Validation : Molecular docking (AutoDock Vina) and free-energy calculations (MM/PBSA) quantify substituent contributions to binding affinity .
Q. How can researchers resolve contradictions in reported enzyme inhibition data across studies?
- Methodological Answer : Contradictions often arise from:
- Assay Conditions : Varying pH (e.g., 7.4 vs. 6.8) alters ionization of the acetamide group. Standardize buffers (e.g., Tris-HCl) and validate with control inhibitors.
- Structural Variants : Impurities in regioisomers (e.g., 5-methoxy vs. 6-methoxy benzothiazole) yield false positives. Use 2D-NMR (HSQC, HMBC) to confirm regiochemistry .
- In Vitro vs. In Vivo : Metabolic instability (e.g., CYP450-mediated demethylation of methoxy) reduces efficacy in vivo. Address via deuterium labeling or prodrug strategies .
Q. What strategies are effective for designing analogs with improved pharmacokinetic properties?
- Methodological Answer :
- Bioisosteric Replacement : Replace the chlorophenoxy group with trifluoromethylpyridine to enhance metabolic stability (t increased from 2.1 to 5.7 h in rat liver microsomes) .
- Prodrug Derivatization : Convert the acetamide to a methyl ester to improve oral bioavailability (e.g., 80% absorption in murine models) .
- Computational ADMET Prediction : Tools like SwissADME predict blood-brain barrier penetration (e.g., TPSA <90 Å for CNS targets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
